Fmoc-D-Cys(Ddm)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-Cys(Ddm)-OH is a modified amino acid derivative used extensively in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of D-cysteine, with a dimethyl disulfide (Ddm) group protecting the thiol group. This dual protection allows for selective deprotection and functionalization during peptide synthesis, making it a valuable tool in the field of biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Cys(Ddm)-OH typically involves the following steps:
Protection of the Thiol Group: The thiol group of D-cysteine is protected using dimethyl disulfide (Ddm) under mild conditions.
Fmoc Protection: The amino group is then protected with the Fmoc group using Fmoc chloride in the presence of a base such as sodium bicarbonate or triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated solid-phase peptide synthesis (SPPS) systems are often employed to streamline the process, ensuring high yield and purity. The use of automated systems also reduces the risk of contamination and human error.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Cys(Ddm)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine or 4-methylpiperidine in dimethylformamide (DMF).
Substitution Reactions: The thiol group can be deprotected and subsequently functionalized with various electrophiles.
Oxidation and Reduction: The thiol group can undergo oxidation to form disulfides or reduction to regenerate the free thiol.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine or 4-methylpiperidine in DMF.
Thiol Deprotection: Trifluoroacetic acid (TFA) or other mild acids.
Functionalization: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc and Ddm groups yields D-cysteine.
Functionalized Peptides: The thiol group can be functionalized to form various peptide derivatives.
Scientific Research Applications
Chemistry
Fmoc-D-Cys(Ddm)-OH is widely used in the synthesis of complex peptides and proteins. Its dual protection allows for selective deprotection and functionalization, facilitating the synthesis of disulfide-rich peptides and proteins.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme mechanisms, and signal transduction pathways. It is also employed in the development of peptide-based therapeutics and diagnostics.
Medicine
The compound is used in the synthesis of peptide drugs and vaccines. Its ability to form stable disulfide bonds makes it valuable in the design of biologically active peptides with enhanced stability and efficacy.
Industry
This compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various industrial applications. Its self-assembly properties make it suitable for the development of functional materials with unique properties.
Mechanism of Action
The mechanism of action of Fmoc-D-Cys(Ddm)-OH involves the selective deprotection of the Fmoc and Ddm groups, allowing for controlled functionalization of the amino and thiol groups. The compound can form stable disulfide bonds, which are crucial for the structural integrity and biological activity of peptides and proteins. The molecular targets and pathways involved depend on the specific application and functionalization of the compound.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Cys(Trt)-OH: Features a trityl (Trt) protecting group for the thiol group.
Fmoc-Cys(Acm)-OH: Uses an acetamidomethyl (Acm) group for thiol protection.
Fmoc-Cys(StBu)-OH: Contains a t-butylthio (StBu) protecting group.
Uniqueness
Fmoc-D-Cys(Ddm)-OH is unique due to its dual protection strategy, which allows for selective deprotection and functionalization. This makes it particularly useful in the synthesis of complex peptides and proteins, where precise control over functional group protection is essential.
Properties
IUPAC Name |
(2S)-3-[bis(4-methoxyphenyl)methylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31NO6S/c1-38-23-15-11-21(12-16-23)31(22-13-17-24(39-2)18-14-22)41-20-30(32(35)36)34-33(37)40-19-29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h3-18,29-31H,19-20H2,1-2H3,(H,34,37)(H,35,36)/t30-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSKLLPRLHKYJJ-SSEXGKCCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)SCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)SC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.